molecular formula C13H20N6O5S B2827466 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one CAS No. 2097857-55-9

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one

Cat. No.: B2827466
CAS No.: 2097857-55-9
M. Wt: 372.4
InChI Key: BLXOWTRVIWSPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methanesulfonyl group, a triazole ring, and an imidazolidinone moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one: Shares structural similarities with other triazole-containing compounds and imidazolidinone derivatives.

    Triazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Imidazolidinone derivatives: Used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5S/c1-24-9-10-7-18(15-14-10)11-3-4-16(8-11)12(20)17-5-6-19(13(17)21)25(2,22)23/h7,11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOWTRVIWSPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.